Tyrosinase Inhibition Potency: ~10-Fold Improvement Over Kojic Acid
In a direct enzymatic assay against mushroom tyrosinase, N-(4-methoxyphenyl)-N'-pentanoylthiourea (compound 4f) exhibited an IC50 of 1.568 ± 0.01 mM, representing a 10.2-fold increase in potency compared to the reference standard kojic acid, which had an IC50 of 16.051 ± 1.27 mM under identical conditions [1]. This quantitative advantage is further supported by a binding affinity of -7.50 kcal/mol, the highest among the 1-pentanoyl-3-arylthiourea series [1].
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.568 ± 0.01 mM |
| Comparator Or Baseline | Kojic acid: 16.051 ± 1.27 mM |
| Quantified Difference | 10.2-fold lower IC50 (more potent) |
| Conditions | Mushroom tyrosinase enzyme assay; compound concentration range 0-2.5 mM; kojic acid as positive control |
Why This Matters
The 10-fold potency advantage over the industry-standard kojic acid makes this compound a superior choice for tyrosinase inhibition studies where enhanced sensitivity or lower working concentrations are required.
- [1] Larik FA, Saeed A, Channar PA, et al. Design, synthesis, kinetic mechanism and molecular docking studies of novel 1-pentanoyl-3-arylthioureas as inhibitors of mushroom tyrosinase and free radical scavengers. European Journal of Medicinal Chemistry. 2017;141:273-281. doi:10.1016/j.ejmech.2017.09.062 View Source
